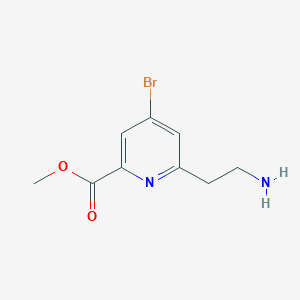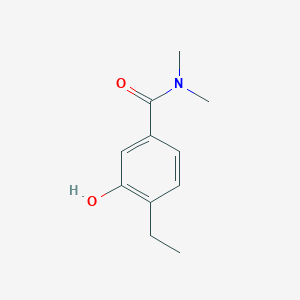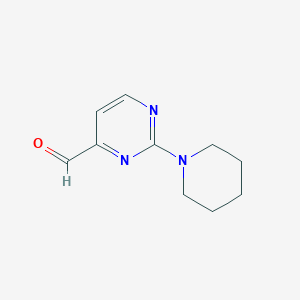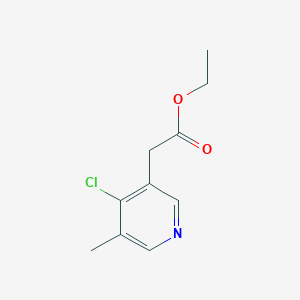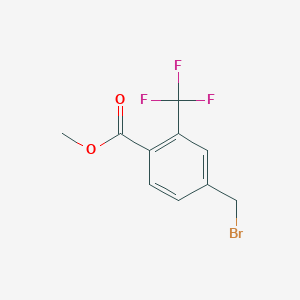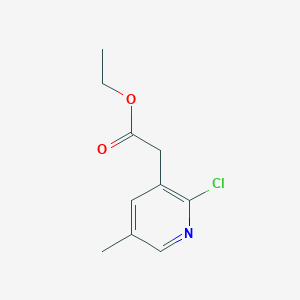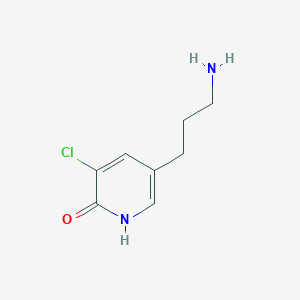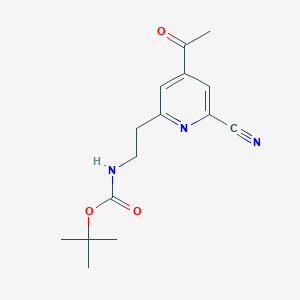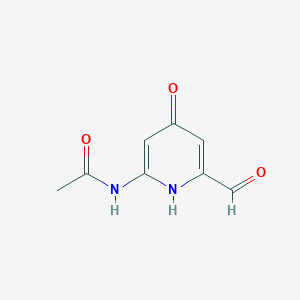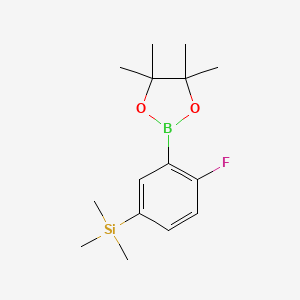
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane is a complex organic compound that features both boron and silicon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane typically involves a multi-step process. One common method includes the reaction of 4-fluorophenylboronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process is carefully monitored to maintain the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Palladium Catalysts: Used in coupling reactions, often in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions, which are valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo coupling reactions makes it valuable in the creation of polymers and advanced materials .
Biology and Medicine
The compound is explored for its potential in drug discovery and development. Its unique structure allows for the modification of biologically active molecules, potentially leading to new therapeutic agents .
Industry
In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in electronics and nanotechnology .
Mécanisme D'action
The mechanism by which (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane exerts its effects is primarily through its ability to form stable bonds with other molecules. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating substitution and coupling reactions. The silicon atom provides stability and enhances the compound’s reactivity under specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
Compared to similar compounds, (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)trimethylsilane stands out due to the presence of both boron and silicon atoms. This dual functionality allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields .
Propriétés
Formule moléculaire |
C15H24BFO2Si |
|---|---|
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H24BFO2Si/c1-14(2)15(3,4)19-16(18-14)12-10-11(20(5,6)7)8-9-13(12)17/h8-10H,1-7H3 |
Clé InChI |
IEXNHKSELWSVRB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


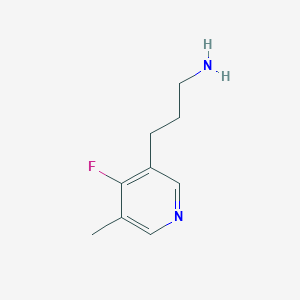
![N-[[4-(Chloromethyl)-1,3-oxazol-2-YL]methyl]-N,N-dimethylamine](/img/structure/B14854693.png)
